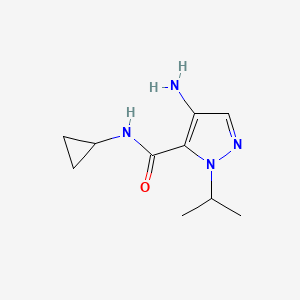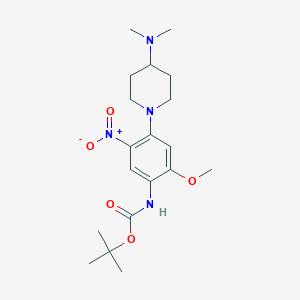![molecular formula C18H25N3O B2496839 N-(1-cyanocycloheptyl)-2-[(2,6-dimethylphenyl)amino]acetamide CAS No. 1223649-70-4](/img/structure/B2496839.png)
N-(1-cyanocycloheptyl)-2-[(2,6-dimethylphenyl)amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-cyanocycloheptyl)-2-[(2,6-dimethylphenyl)amino]acetamide” is a synthetic organic compound that belongs to the class of amides It features a cyanocycloheptyl group and a dimethylphenylamino group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-cyanocycloheptyl)-2-[(2,6-dimethylphenyl)amino]acetamide” typically involves the following steps:
Formation of the cyanocycloheptyl intermediate: This can be achieved through the reaction of cycloheptanone with cyanide sources under basic conditions.
Amination: The intermediate is then reacted with 2,6-dimethylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of hydroxylated or quinone derivatives.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine or other functional groups.
Substitution: The amide group can participate in nucleophilic substitution reactions, potentially leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Hydroxylated derivatives or quinones.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Organic Synthesis: It may serve as an intermediate in the synthesis of more complex molecules.
Biology
Medicine
Therapeutics: Investigated for potential use in treating various diseases due to its unique structural features.
Industry
Materials Science: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. In a pharmacological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyanocyclohexyl)-2-[(2,6-dimethylphenyl)amino]acetamide
- N-(1-cyanocyclooctyl)-2-[(2,6-dimethylphenyl)amino]acetamide
Uniqueness
“N-(1-cyanocycloheptyl)-2-[(2,6-dimethylphenyl)amino]acetamide” is unique due to its specific ring size and substitution pattern, which can influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(2,6-dimethylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-14-8-7-9-15(2)17(14)20-12-16(22)21-18(13-19)10-5-3-4-6-11-18/h7-9,20H,3-6,10-12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBTYYPFUWOQSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NCC(=O)NC2(CCCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2496757.png)


![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2496760.png)

![N'-(3-chloro-2-methylphenyl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide](/img/structure/B2496762.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2496764.png)

![1-[4-(5-Fluoropyridin-3-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2496770.png)
![4-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2496773.png)
![5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2496775.png)


![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2496779.png)
